molecular formula C13H13NO3S B6370628 2-(3-Methylsulfonylaminophenyl)phenol CAS No. 1261889-92-2

2-(3-Methylsulfonylaminophenyl)phenol

Cat. No.: B6370628
CAS No.: 1261889-92-2
M. Wt: 263.31 g/mol
InChI Key: MZEQBUUOZHUJDZ-UHFFFAOYSA-N
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Description

2-(3-Methylsulfonylaminophenyl)phenol (C₁₃H₁₃NO₃S, MW: 263.31 g/mol) is a biphenyl derivative featuring a phenol group at the 2-position and a 3-methylsulfonylaminophenyl substituent.

Properties

IUPAC Name

N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-18(16,17)14-11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEQBUUOZHUJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683632
Record name N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-92-2
Record name N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylsulfonylaminophenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, the reaction of 3-methylsulfonylaminobenzene with phenol under basic conditions can yield the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is conducted at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is advantageous due to its mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Nitro, sulfonyl, and halogenated phenols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Methylsulfonylaminophenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in phenols can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and modulate cellular signaling pathways .

Comparison with Similar Compounds

Sulfonamide/Sulfone Derivatives

Example Compound: 2-[(3-Aminophenyl)sulfonyl]ethanol (C₈H₁₁NO₃S, MW: 217.24 g/mol)

  • Structural Differences: Unlike the target compound, this derivative has an ethanol group instead of a phenol and lacks the methylsulfonylamino substituent.

Phenolic Schiff Bases

Example Compound: (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol (C₁₁H₁₆N₂O₂, MW: 208.26 g/mol)

  • Structural Differences: Contains an imine (–C=N–) and hydroxyethylamino group instead of the sulfonamide.
  • Hydrogen Bonding : Forms intramolecular O–H∙∙∙N and intermolecular N–H∙∙∙O bonds, stabilizing its crystal lattice. The target compound’s sulfonamide may exhibit stronger hydrogen bonding due to the polar –SO₂ group.
  • Applications : Schiff bases act as ligands for transition metals (e.g., V, Cu) , while the target compound’s sulfonamide could favor coordination via the –SO₂ group.

Pyrazole-Containing Phenols

Example Compound: 2-(5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl)phenol (C₂₇H₁₉N₃O₄, MW: 449.46 g/mol)

  • Structural Differences: Incorporates a pyrazole ring and nitrophenoxy group, contrasting with the target’s sulfonamide.
  • Physicochemical Properties: The nitro group increases molecular weight and thermal stability (mp: 474 K) , whereas the methylsulfonylamino group may enhance solubility in polar solvents.

Phenol Esters

Example Compounds: Benzophenone esters (e.g., 4-Nitrobenzophenone ester, C₈H₇NO₄, MW: 181.15 g/mol)

  • Functional Group Contrast : Esters (–COOR) are hydrolytically labile compared to sulfonamides, which are more stable under physiological conditions.
  • Applications : Esters are used in polymer science , while sulfonamides are favored in drug design due to metabolic stability.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (K) Hydrogen Bonding Features Potential Applications
2-(3-Methylsulfonylaminophenyl)phenol C₁₃H₁₃NO₃S 263.31 Phenol, Methylsulfonylamino N/A O–H∙∙∙O=S, N–H∙∙∙O (intramolecular) Pharmaceuticals, Materials
2-[(3-Aminophenyl)sulfonyl]ethanol C₈H₁₁NO₃S 217.24 Sulfonyl, Ethanol, Amino N/A N–H∙∙∙O, O–H∙∙∙O (intermolecular) Drug intermediates
(E)-2-{[2-(...)]phenol C₁₁H₁₆N₂O₂ 208.26 Phenol, Imine, Hydroxyethyl 358 O–H∙∙∙N, N–H∙∙∙O (intramolecular) Metal ligands, Supramolecular
Pyrazole-phenol derivative C₂₇H₁₉N₃O₄ 449.46 Phenol, Pyrazole, Nitro 474 O–H∙∙∙O (intermolecular) Bioactive agents
4-Nitrobenzophenone ester C₈H₇NO₄ 181.15 Ester, Nitro N/A C=O∙∙∙H–O (intermolecular) Polymers, Solvents

Research Findings and Implications

  • Hydrogen Bonding: The sulfonamide group in this compound likely forms stronger intermolecular interactions than phenolic esters or amines, enhancing crystal packing and thermal stability.

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